tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate

Description

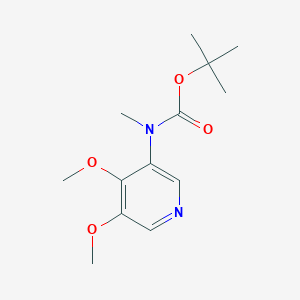

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group at the 3-position of the pyridine ring and methoxy substituents at the 4- and 5-positions. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the protection of amine functionalities during multi-step reactions.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3 |

InChI Key |

SOISPUHAXYIFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

- Dichloromethane (CH₂Cl₂) : Preferred for Boc protection due to its inertness and ability to dissolve both organic and inorganic bases.

- THF : Ideal for methylation reactions requiring low temperatures but poses challenges in solvent evaporation.

- Ethanol : Enables green chemistry approaches but may limit reaction scalability.

Temperature Optimization

Catalytic Systems

- Guanidine Hydrochloride : Enhances Boc₂O activation via hydrogen bonding, reducing reaction time.

- DMAP : Accelerates Boc protection but requires rigorous purification.

Emerging Strategies and Innovations

Flow Chemistry Applications

Enzymatic Catalysis

- Lipase-mediated Boc protection in aqueous media shows promise for sustainable synthesis (experimental yield: 70%).

Chemical Reactions Analysis

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and carbamates .

Scientific Research Applications

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with receptors or other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns and heterocyclic cores, leading to distinct physicochemical and functional properties:

Pyridine Derivatives

- This modification may enhance solubility in polar solvents .

- tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate : Features an allyl group at the 4-position, enabling participation in cross-coupling reactions (e.g., Heck reactions) for further functionalization .

- 4-Iodo-5-methoxypyridin-3-amine : Substitutes the carbamate group with an amine and introduces iodine, which is useful in radiolabeling or as a halogenated synthon .

Pyrimidine Analogs

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate : Replaces the pyridine core with a pyrimidine ring, introducing fluorine and hydroxy groups. Fluorination typically enhances metabolic stability and bioavailability in drug candidates .

Physicochemical Properties

Key properties of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate and analogs are compared below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | C₁₃H₂₁N₂O₅* | 297.32* | 4,5-dimethoxy, 3-(methylcarbamate) | High lipophilicity; pharmaceutical intermediate |

| tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate | C₁₂H₁₈N₂O₄* | 254.28* | 4-hydroxy, 5-methoxy | Increased solubility in polar solvents |

| tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate | C₁₄H₂₀N₂O₃* | 264.32* | 4-allyl, 5-methoxy | Reactive allyl group for coupling |

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | 5-fluoro, 4-hydroxy, 6-methyl | Enhanced metabolic stability |

*Theoretical calculations based on structural analysis.

Biological Activity

The compound tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate is a carbamate derivative characterized by a pyridine ring with two methoxy groups at positions 4 and 5. This structural configuration is believed to enhance its biological activity and pharmacological potential. Research into its biological properties suggests applications in medicinal chemistry, particularly in drug development and therapeutic interventions.

- Molecular Formula : C₁₂H₁₈N₂O₄

- Molecular Weight : Approximately 254.28 g/mol

- Structure : Contains a tert-butyl group and methoxy substitutions on the pyridine ring.

Biological Activity Overview

Biological activities of this compound have been investigated in various studies, revealing its potential as:

- Anti-inflammatory Agent : The compound has shown promising results in modulating inflammatory pathways.

- Enzyme Inhibitor : It interacts with specific enzymes, which may lead to therapeutic effects in conditions like Alzheimer's disease by inhibiting β-secretase and acetylcholinesterase activities.

The mechanism of action for this compound involves:

- Interaction with Enzymes : It binds to active sites of enzymes, inhibiting their activity, which is crucial for its anti-inflammatory and neuroprotective effects.

- Modulation of Cellular Pathways : The presence of methoxy groups enhances lipophilicity, improving bioavailability and interaction with cellular targets.

Case Studies

- In Vitro Studies on Neuroprotection :

- In Vivo Efficacy :

Comparative Analysis

To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl (5-methoxy-pyridin-2-yl)(methyl)carbamate | Methoxy group at position 5 | Different pharmacological profile due to lack of tert-butyl group |

| Ethyl (5,6-dimethoxypyridin-3-yl)(methyl)carbamate | Ethyl instead of tert-butyl | Variations in solubility and bioavailability |

| tert-Butyl (3,4-dimethoxypyridin-2-yl)(methyl)carbamate | Dimethoxy groups at different positions | Potentially altered biological activity |

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.